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molecular formula C12H12O5 B8502369 6-methoxycarbonyl-3,4-dihydro-2H-chromene-3-carboxylic acid

6-methoxycarbonyl-3,4-dihydro-2H-chromene-3-carboxylic acid

Cat. No. B8502369
M. Wt: 236.22 g/mol
InChI Key: IQZACDIIZDIHRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716285B2

Procedure details

A mixture of ester XXXII (2 g, 8.5 mmol) and 300 mg of Pd (OH)2 in 20 mL of MeOH was stirred in an autoclave at 80° C. for 48 h under 40 psi of H2. Then the reaction mixture was filtered, and concentrated to give 1.7 g of chroman-3,6-dicarboxylic acid 6-methyl ester XXXIII (Yield 85%). MS: calc'd 237 (MH+), exp 237 (MH+).
Name
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd (OH)2
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[O:11][CH2:10][C:9]([C:15]([OH:17])=[O:16])=[CH:8]2)=[O:4]>CO>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[O:11][CH2:10][CH:9]([C:15]([OH:17])=[O:16])[CH2:8]2)=[O:4]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC(=O)C=1C=C2C=C(COC2=CC1)C(=O)O
Name
Pd (OH)2
Quantity
300 mg
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred in an autoclave at 80° C. for 48 h under 40 psi of H2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
COC(=O)C=1C=C2CC(COC2=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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